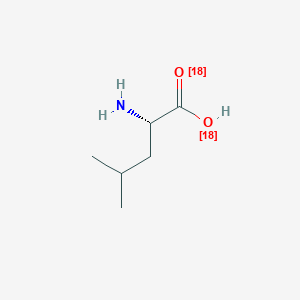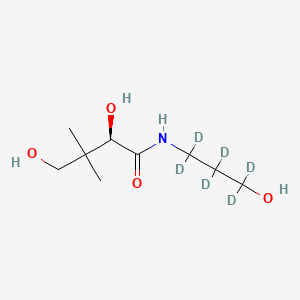
Dexpanthenol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dexpanthenol-d6 is a deuterium-labeled derivative of dexpanthenol, an alcohol analogue of pantothenic acid (vitamin B5). This compound is used primarily in scientific research to trace and quantify the behavior of dexpanthenol in various biological and chemical processes. Dexpanthenol itself is known for its role in promoting cell proliferation, wound healing, and maintaining healthy skin and hair .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dexpanthenol-d6 involves the incorporation of deuterium atoms into the dexpanthenol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the reduction of deuterated pantothenic acid derivatives using deuterium gas or deuterated reducing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) are used to monitor and quantify the deuterium incorporation .
Analyse Des Réactions Chimiques
Types of Reactions
Dexpanthenol-d6 undergoes similar chemical reactions as dexpanthenol, including:
Oxidation: Conversion to pantothenic acid.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or deuterium gas are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include deuterated derivatives of pantothenic acid and other related compounds. These products are used in further research and applications .
Applications De Recherche Scientifique
Dexpanthenol-d6 is widely used in scientific research due to its ability to trace and quantify the behavior of dexpanthenol in various systems. Some key applications include:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in cell culture studies to investigate cell proliferation and differentiation.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of dexpanthenol.
Industry: Applied in the development and testing of cosmetic and pharmaceutical products.
Mécanisme D'action
Dexpanthenol-d6 exerts its effects through its conversion to pantothenic acid, which is an essential component of coenzyme A. Coenzyme A plays a crucial role in various enzymatic reactions involved in the metabolism of carbohydrates, fats, and proteins. This conversion enhances cell proliferation, wound healing, and maintenance of healthy skin and hair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dexpanthenol: The non-deuterated form of dexpanthenol-d6, widely used in cosmetics and pharmaceuticals.
Pantothenic Acid: The parent compound of dexpanthenol, essential for the synthesis of coenzyme A.
Levopanthenol: The levorotatory form of panthenol, less commonly used but still biologically active.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracing and quantification in scientific studies. This makes it particularly valuable in research applications where understanding the detailed behavior of dexpanthenol is crucial .
Propriétés
Formule moléculaire |
C9H19NO4 |
|---|---|
Poids moléculaire |
211.29 g/mol |
Nom IUPAC |
(2R)-N-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide |
InChI |
InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)/t7-/m0/s1/i3D2,4D2,5D2 |
Clé InChI |
SNPLKNRPJHDVJA-AHHNFQPFSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])NC(=O)[C@@H](C(C)(C)CO)O)C([2H])([2H])O |
SMILES canonique |
CC(C)(CO)C(C(=O)NCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




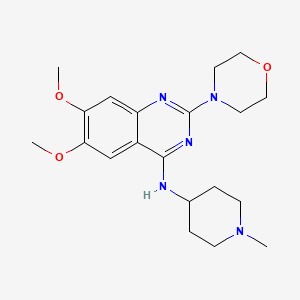
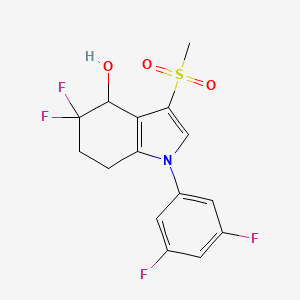
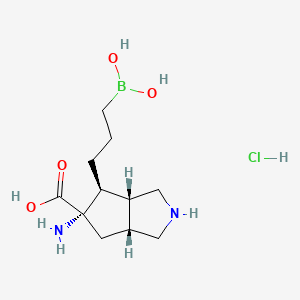
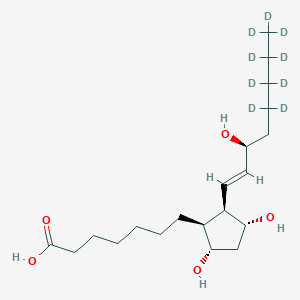
![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)
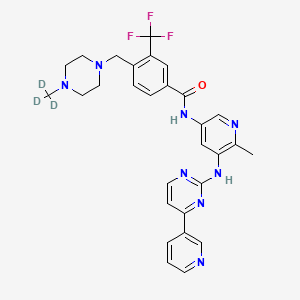
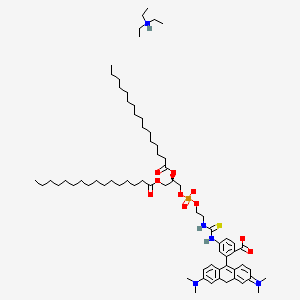
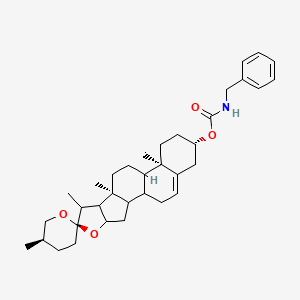
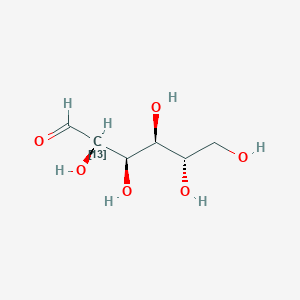
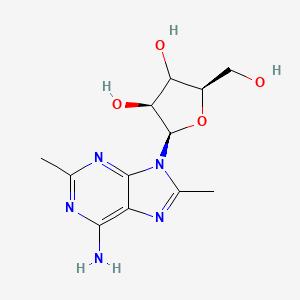
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12408725.png)
